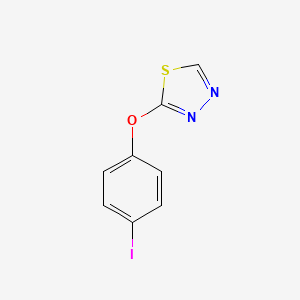

2-(4-Iodophenoxy)-1,3,4-thiadiazole

Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are fundamental to the development of new therapeutic agents. nih.govnih.gov Their prevalence in nature and their ability to form a wide array of stable structures make them indispensable scaffolds in drug design. nih.govnih.gov These compounds can be tailored to interact with specific biological targets, optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, and overcome mechanisms of drug resistance. nih.gov The presence of heteroatoms like nitrogen, sulfur, and oxygen introduces unique electronic and steric properties, enabling these molecules to form crucial interactions, such as hydrogen bonds and π-π stacking, with biological macromolecules like proteins and nucleic acids. nih.gov This versatility has led to the incorporation of heterocyclic moieties into a vast number of approved drugs across a wide spectrum of therapeutic areas.

Evolution and Prominence of the 1,3,4-Thiadiazole (B1197879) Nucleus

Among the myriad of heterocyclic systems, the 1,3,4-thiadiazole ring, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, has garnered significant attention from medicinal chemists. uni.luencyclopedia.pub First described in the late 19th century, the exploration of 1,3,4-thiadiazole derivatives as potential therapeutic agents has grown exponentially over the decades. nih.gov The unique structural features of this scaffold, including its planarity, aromaticity, and the presence of a hydrogen-bonding domain and a two-electron donor system, contribute to its favorable interactions with biological targets. nih.gov Furthermore, the sulfur atom in the ring can enhance the lipophilicity of the molecule, which can improve its ability to cross cellular membranes. nih.govnih.gov These characteristics have established the 1,3,4-thiadiazole nucleus as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.

Overview of Pharmacological Relevance of 1,3,4-Thiadiazole Derivatives

The pharmacological versatility of the 1,3,4-thiadiazole scaffold is well-documented, with its derivatives exhibiting a broad spectrum of biological activities. uni.luresearchgate.netresearchgate.net These include:

Anticancer Activity: Numerous studies have demonstrated the potential of 1,3,4-thiadiazole derivatives as anticancer agents. nih.govnih.govjocpr.com They have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and target specific molecular pathways involved in cancer progression. nih.govmdpi.com Some derivatives have shown potent activity against various cancer cell lines, including breast, colon, and lung cancer. jocpr.comfarmaceut.org

Antimicrobial Activity: The 1,3,4-thiadiazole nucleus is a core component of many compounds with significant antibacterial and antifungal properties. researchgate.net

Anti-inflammatory Activity: Several 1,3,4-thiadiazole derivatives have been investigated for their anti-inflammatory effects. researchgate.net

Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, playing a role in the management of different diseases. For instance, some derivatives are effective inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.

This wide range of activities has led to the development of several marketed drugs containing the 1,3,4-thiadiazole ring, such as the diuretic Acetazolamide and the antimicrobial agent Cefazolin.

Contextualizing the Research Focus: The 2-(4-Iodophenoxy)-1,3,4-thiadiazole Compound

While the broader family of 1,3,4-thiadiazole derivatives has been extensively studied, the specific compound This compound remains a molecule of theoretical interest with no available literature or patent data. uni.lu Its structure, featuring a 4-iodophenoxy group attached to the 2-position of the 1,3,4-thiadiazole ring, suggests several avenues for potential biological activity. The presence of the iodine atom, a halogen, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its binding affinity to target proteins.

Given the established pharmacological importance of the 1,3,4-thiadiazole scaffold and the known influence of halogen substitution in medicinal chemistry, this compound represents an intriguing target for future research and development. The following sections will delve into the hypothetical synthesis and potential biological relevance of this unexplored compound based on established chemical principles and the known activities of its structural analogs.

Proposed Synthesis and Characterization

While no specific synthesis for this compound has been reported, a plausible synthetic route can be proposed based on well-established methods for the synthesis of 2-substituted-1,3,4-thiadiazoles. A common and effective method involves the cyclization of a thiosemicarbazide (B42300) precursor.

A potential synthetic pathway could start from 4-iodophenoxyacetic acid. This starting material could be reacted with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, to induce cyclization and form the desired this compound.

Table 1: Proposed Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Iodophenoxyacetic acid, Thiosemicarbazide | Phosphorus oxychloride (POCl₃) or Concentrated sulfuric acid (H₂SO₄), Heat | This compound |

Once synthesized, the characterization of the compound would be crucial to confirm its structure and purity. The following analytical techniques would be employed:

Table 2: Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxy ring and the proton on the thiadiazole ring. The integration and splitting patterns would confirm the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms in the iodophenoxy group and the two distinct carbon atoms of the 1,3,4-thiadiazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₈H₅IN₂OS. |

| FT-IR Spectroscopy | Characteristic absorption bands for C-H aromatic stretching, C=N stretching of the thiadiazole ring, and C-O-C ether linkage. |

Potential Biological Significance and Future Research Directions

Based on the extensive research on analogous 1,3,4-thiadiazole derivatives, this compound holds promise for a range of biological activities.

Anticancer Potential: The 1,3,4-thiadiazole core is a known pharmacophore in many anticancer agents. nih.govnih.govjocpr.com The presence of the 4-iodophenyl group could enhance this activity. Halogenated compounds are known to participate in halogen bonding, a non-covalent interaction that can improve drug-target binding affinity and selectivity. Therefore, it would be pertinent to screen this compound against a panel of cancer cell lines to evaluate its cytotoxic and antiproliferative effects.

Enzyme Inhibition: Given that numerous 1,3,4-thiadiazole derivatives are known to inhibit enzymes like carbonic anhydrase and various kinases, investigating the inhibitory potential of this compound against such targets would be a logical next step.

Antimicrobial Activity: The antimicrobial properties of the 1,3,4-thiadiazole scaffold are well-established. researchgate.net The lipophilicity imparted by the iodophenoxy group might enhance the compound's ability to penetrate microbial cell walls, making it a candidate for evaluation against various bacterial and fungal strains.

Future research should focus on the actual synthesis and rigorous biological evaluation of this compound. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with different halogens (F, Cl, Br) at the 4-position or with substituents at other positions of the phenoxy ring, would provide valuable insights into the structural requirements for optimal biological activity.

Structure

3D Structure

Properties

CAS No. |

1344080-51-8 |

|---|---|

Molecular Formula |

C8H5IN2OS |

Molecular Weight |

304.11 g/mol |

IUPAC Name |

2-(4-iodophenoxy)-1,3,4-thiadiazole |

InChI |

InChI=1S/C8H5IN2OS/c9-6-1-3-7(4-2-6)12-8-11-10-5-13-8/h1-5H |

InChI Key |

MYJAATNHHVRTBJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OC2=NN=CS2)I |

Canonical SMILES |

C1=CC(=CC=C1OC2=NN=CS2)I |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Compound Verification

Spectroscopic methods are indispensable for probing the molecular framework. NMR provides insight into the carbon-hydrogen framework, IR identifies characteristic functional groups, and MS determines the molecular weight and fragmentation pattern.

NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms in a molecule. While specific experimental data for 2-(4-Iodophenoxy)-1,3,4-thiadiazole is not widely published, the expected chemical shifts can be inferred from analyses of related structures. nih.govdergipark.org.tr

In a typical ¹H-NMR spectrum, the aromatic protons of the 4-iodophenoxy group would likely appear as a set of doublets in the downfield region (approximately 7.0-8.0 ppm) due to the influence of the electronegative oxygen and iodine atoms. nih.govnih.gov The single proton on the 1,3,4-thiadiazole (B1197879) ring is expected to resonate as a singlet, also in a downfield region, characteristic of protons on electron-deficient heterocyclic rings. chemicalbook.com

The ¹³C-NMR spectrum would corroborate this structure, showing distinct signals for each carbon atom. The carbons of the phenyl ring would appear in the aromatic region (~115-160 ppm), with the carbon attached to the iodine (C-I) and the carbon attached to the ether oxygen (C-O) being significantly influenced. The two carbons of the 1,3,4-thiadiazole ring would also exhibit characteristic shifts in the downfield region, often greater than 150 ppm, reflecting their position within the heterocycle. dergipark.org.trnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on related compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiadiazole-H | ~8.5 - 9.0 (s, 1H) | - |

| Phenyl-H (ortho to -O) | ~7.2 - 7.4 (d, 2H) | - |

| Phenyl-H (ortho to -I) | ~7.8 - 8.0 (d, 2H) | - |

| Thiadiazole-C (C-S) | - | ~150 - 155 |

| Thiadiazole-C (C-O) | - | ~165 - 170 |

| Phenyl-C (C-O) | - | ~155 - 160 |

| Phenyl-C (CH, ortho to -O) | - | ~120 - 125 |

| Phenyl-C (CH, ortho to -I) | - | ~140 - 145 |

s = singlet, d = doublet

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands. Key vibrations include the C=N stretching of the thiadiazole ring, typically observed around 1600 cm⁻¹. dergipark.org.tr Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-O-C ether linkage would produce strong stretching bands in the 1250-1000 cm⁻¹ region. nih.gov The C-S bond within the thiadiazole ring also gives rise to absorptions, usually in the 800-600 cm⁻¹ range. nist.gov

Table 2: Expected IR Absorption Bands for this compound (Note: Based on characteristic frequencies for functional groups found in similar molecules.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch (Thiadiazole) | 1610 - 1550 | Medium-Strong |

| C=C Stretch (Aromatic) | 1590 - 1450 | Medium-Strong |

| C-O-C Asymmetric Stretch (Ether) | 1260 - 1200 | Strong |

| C-O-C Symmetric Stretch (Ether) | 1075 - 1020 | Strong |

| C-S Stretch | 800 - 600 | Medium |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight. For this compound, the monoisotopic mass is 303.91672 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass. In electron ionization (EI) or electrospray ionization (ESI) mass spectra, a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be expected. Predicted data suggests the [M+H]⁺ adduct would have an m/z of 304.92400. uni.lu The fragmentation pattern would likely involve cleavage of the ether bond, leading to ions corresponding to the 4-iodophenoxy and 1,3,4-thiadiazole fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 304.92400 |

| [M+Na]⁺ | 326.90594 |

Data sourced from predicted values. uni.lu

Elemental Analysis for Compositional Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This experimental data is compared against the calculated theoretical values to verify the molecular formula. For C₈H₅IN₂OS, the theoretical composition is a key benchmark for confirming the purity of a synthesized sample. This technique is a standard method for the characterization of new 1,3,4-thiadiazole derivatives. nih.govdergipark.org.trresearchgate.net

Table 4: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 31.60 |

| Hydrogen (H) | 1.66 |

| Iodine (I) | 41.73 |

| Nitrogen (N) | 9.21 |

| Oxygen (O) | 5.26 |

Biological and Pharmacological Investigations of 2 4 Iodophenoxy 1,3,4 Thiadiazole and Its Analogs in Vitro Studies

Antimicrobial Activity Studies

The relentless rise of drug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Derivatives of 1,3,4-thiadiazole (B1197879) have shown considerable promise in this area, with research exploring their efficacy against a spectrum of bacteria and fungi. nih.govnih.govnih.gov

Antibacterial Efficacy (Gram-positive and Gram-negative bacterial strains)

In vitro studies have demonstrated that 1,3,4-thiadiazole derivatives possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ut.ac.irrsc.orgbiointerfaceresearch.com For instance, a series of newly synthesized 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives were largely active against Gram-positive bacteria. ut.ac.ir Specifically, compounds 6a, 6b, and 6d from this series showed strong antibacterial effects. ut.ac.ir The introduction of halogen atoms, such as chlorine and fluorine, to the phenyl ring of phenyl-1,3,4-thiadiazole moieties has been observed to enhance antibacterial activity, particularly against Gram-positive strains. nih.gov

Some 1,3,4-thiadiazole derivatives have shown inhibitory effects on specific bacterial strains. For example, certain synthesized molecules demonstrated an inhibitory effect on Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus. rsc.org The antibacterial activity of these compounds is often influenced by the nature and position of the substituents on the thiadiazole ring and any associated aromatic rings. nih.govnih.gov

Table 1: In Vitro Antibacterial Activity of 1,3,4-Thiadiazole Analogs

| Compound/Analog | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives (e.g., 6a, 6b, 6d) | Gram-positive bacteria | Strong antibacterial effects | ut.ac.ir |

| Halogenated phenyl-1,3,4-thiadiazole derivatives | Gram-positive bacteria | Enhanced antibacterial activity | nih.gov |

| Synthesized 1,3,4-thiadiazole molecules (1, 3, and 4) | Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis, alpha Streptococcus haemolyticus | Inhibitory effect observed | rsc.org |

Antifungal Efficacy (Various fungal strains)

The antifungal potential of 1,3,4-thiadiazole derivatives has been extensively investigated against a variety of fungal pathogens. nih.govnih.govwjpmr.com One of the most active compounds identified in a study was 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, which demonstrated potent activity against different Candida species, including azole-resistant isolates, and various molds, with MIC100 values ranging from 8 to 96 μg/ml. nih.govresearchgate.net The presence of oxygenated substituents on the phenyl ring of phenyl-1,3,4-thiadiazole derivatives has been linked to significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov

The structural features of these compounds play a crucial role in their antifungal efficacy. For example, a series of 1,3,4-thiadiazole derivatives were synthesized and tested for their antifungal activity, with some compounds showing excellent results compared to the standard drug Fluconazole. wjpmr.com

Table 2: In Vitro Antifungal Activity of 1,3,4-Thiadiazole Analogs

| Compound/Analog | Fungal Strain | Activity/Observation (MIC) | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species (including azole-resistant isolates), Molds | Potent activity (MIC100: 8-96 μg/ml) | nih.govresearchgate.net |

| Phenyl-1,3,4-thiadiazole derivatives with oxygenated substituents | Aspergillus niger, Candida albicans | Significant antifungal activity (MIC: 32–42 μg/mL) | nih.gov |

| Various synthesized 1,3,4-thiadiazole derivatives | Not specified | Excellent antifungal activity compared to Fluconazole | wjpmr.com |

Antiviral Potential (Excluding clinical data)

The 1,3,4-thiadiazole nucleus is considered a bioisostere of pyrimidine (B1678525), which suggests a potential for these compounds to possess antiviral activity by interfering with viral nucleic acid synthesis. nih.gov Indeed, in vitro studies have shown that some 1,3,4-thiadiazole derivatives exhibit activity against a range of viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), Sindbis virus, Coxsackie virus B4, and Punto Toro virus. nih.gov For instance, certain thiourea (B124793) derivatives of 2-phenylamino-1,3,4-thiadiazole demonstrated antiviral properties. nih.gov Furthermore, some derivatives have shown significant anti-HIV-1 activity at micromolar concentrations. nih.gov Novel 2-amino-1,3,4-thiadiazole (B1665364) derivatives have also been patented for their antiviral activity against human cytomegalovirus (HCMV), with some compounds showing up to 100% inhibition in a polymerase assay. nih.gov

Mechanism of Antimicrobial Action (e.g., Efflux pump inhibition, inhibition of specific pathways)

One of the key mechanisms contributing to antimicrobial resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. mdpi.comnih.gov Several 1,3,4-thiadiazole and related thiadiazine derivatives have been investigated as potential efflux pump inhibitors (EPIs). mdpi.comresearchgate.netnih.gov For example, the thiadiazine derivative 4-(2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl)phenol (IJ28) was found to inhibit the NorA efflux pump in Staphylococcus aureus strain 1199B. mdpi.comresearchgate.netnih.gov This compound exhibited direct antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 512 µg/mL and also demonstrated synergistic activity by significantly reducing the MIC of ethidium (B1194527) bromide, a known efflux pump substrate. mdpi.comresearchgate.netnih.gov

The antifungal mechanism of some 1,3,4-thiadiazole derivatives has also been explored. The compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) was found to disrupt the cell wall biogenesis of Candida albicans. nih.govresearchgate.net This was evidenced by changes in cell morphology, increased cell size, and the formation of giant cells. nih.govresearchgate.net The compound also caused leakage of protoplast material and an uneven distribution of chitin (B13524) and β(1→3) glucan in the cell wall. nih.gov

Anti-Cancer and Anti-Proliferative Evaluations

The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine has also made its derivatives attractive candidates for anticancer drug development, with the potential to interfere with DNA replication in rapidly dividing cancer cells. mdpi.comnih.gov

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., Breast cancer, Colon cancer, Hepatocellular carcinoma)

A multitude of in vitro studies have demonstrated the cytotoxic effects of 1,3,4-thiadiazole derivatives against a wide range of human cancer cell lines. mdpi.comnih.govresearchgate.netnih.govnih.gov These include breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT-116, HT-29, LoVo), and hepatocellular carcinoma (HepG-2). mdpi.comnih.govresearchgate.netnih.govnih.gov

For instance, the novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) showed potent anti-proliferative effects against LoVo colon cancer cells with an IC50 value of 2.44 µM and against MCF-7 breast cancer cells with an IC50 of 23.29 µM. mdpi.com Another 1,3,4-thiadiazole derivative, 4h, was found to be a potent inhibitor of both human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines, with IC50 values of 2.03 ± 0.72 and 2.17 ± 0.83 µM, respectively. researchgate.net

In the context of breast cancer, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole exhibited the strongest anti-proliferative activity against both MCF-7 and MDA-MB-231 cell lines, with IC50 values of 49.6 µM and 53.4 µM, respectively. nih.gov Similarly, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles showed significant suppressive activity against lung (A549), ovarian (SK-OV-3), skin (SK-MEL-2), and colon (HCT15) cancer cell lines. nih.gov A series of 1,3,4-thiadiazole thioglycosides also demonstrated moderate-to-good anticancer activity against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT-116) cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of 2-(4-Iodophenoxy)-1,3,4-thiadiazole Analogs Against Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo | Colon Carcinoma | 2.44 | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 | Breast Cancer | 23.29 | mdpi.com |

| 1,3,4-Thiadiazole 4h | HCT-116 | Colon Carcinoma | 2.03 ± 0.72 | researchgate.net |

| 1,3,4-Thiadiazole 4h | HepG-2 | Hepatocellular Carcinoma | 2.17 ± 0.83 | researchgate.net |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | Breast Cancer | 49.6 | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | Breast Cancer | 53.4 | nih.gov |

| 4-hydroxy analogue of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole (2h) | SK-MEL-2 | Skin Cancer | 4.27 µg/ml | nih.gov |

| 3-methoxy-4-hydroxy- substituted 5-phenyl-4,5-dihydro-1,3,4-thiadiazole (2j) | SK-OV-3 | Ovarian Cancer | 7.35 µg/ml | nih.gov |

| 4-hydroxy- substituted 5-phenyl-4,5-dihydro-1,3,4-thiadiazole (2h) | HCT15 | Colon Cancer | 8.25 µg/ml | nih.gov |

| 4-methyl- substituted 5-phenyl-4,5-dihydro-1,3,4-thiadiazole (2b) | A549 | Lung Cancer | 9.40 µg/ml | nih.gov |

| 1,3,4-thiadiazole thioglycosides | HepG-2, PC-3, HCT-116 | Hepatocellular Carcinoma, Prostate Adenocarcinoma, Colorectal Carcinoma | Moderate-to-good activity | nih.gov |

| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (23) | T47D, HT-29, FTC-238, P19, Jurkat E6.1, TE671, MOGGCCM, C6 | Breast, Colon, Thyroid, Teratoma, T-cell leukemia, Rhabdomyosarcoma/medulloblastoma, Brain astrocytoma, Glioma | Good antiproliferative activity | nih.gov |

| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (24) | A549 | Lung Carcinoma | Good antiproliferative activity | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 | Hepatocellular Carcinoma | 4.37±0.7 | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 | Lung Cancer | 8.03±0.5 | nih.gov |

Investigations into Molecular Mechanisms of Anti-proliferative Action

The anti-proliferative properties of this compound and its analogs are attributed to a variety of molecular mechanisms. These include the inhibition of crucial enzymes involved in cell growth and signaling, as well as the activation of apoptotic pathways.

Enzyme Inhibition:

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. nih.gov Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as potent VEGFR-2 inhibitors. For instance, a series of 1,3,4-thiadiazole-furan carboxamide molecules exhibited significant anti-VEGFR-2 activity, with some compounds showing extraordinary potency with IC50 values in the nanomolar range. nih.gov Similarly, certain thiadiazole-thiophene hybrids demonstrated remarkable VEGFR-2 inhibition, proving more efficient than the established drug, pazopanib. nih.gov The 1,3,4-thiadiazole motif is considered an effective isostere for the central phenyl ring in some VEGFR-2 inhibitors, contributing to strong inhibitory efficacy. mdpi.com In some instances, these derivatives have shown dual inhibition of both VEGFR-2 and BRAF kinase, another key protein in cancer cell proliferation. mdpi.comresearchgate.net

PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for the treatment of diabetes and obesity. nih.gov While direct studies on this compound are limited, the broader class of heterocyclic compounds has been investigated for PTP1B inhibition. For example, geranylated flavonoids have shown potent dual inhibition of PTP1B and α-glucosidase. nih.gov The search for selective allosteric inhibitors of PTP1B is a crucial area of drug discovery due to the highly conserved nature of its catalytic site. nih.gov

Thymidylate Synthase Inhibition: Thymidylate synthase is a critical enzyme in DNA biosynthesis, and its inhibition can halt cancer cell proliferation. mdpi.com Some hybrid molecules containing 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole moieties have been identified as potent inhibitors of thymidylate synthase, suggesting a potential mechanism for the anti-proliferative activity of related heterocyclic compounds. mdpi.com

Apoptosis Induction:

Caspase and BAX Protein Activation: Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. The activation of Bax, a pro-apoptotic protein, is a key step in initiating the mitochondrial pathway of apoptosis. nih.gov This leads to the release of cytochrome c and subsequent activation of caspases, the executive enzymes of apoptosis. nih.govnih.gov While direct evidence for this compound is not extensively documented, the induction of apoptosis is a recognized mechanism of action for many anti-cancer agents. For example, some imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole derivatives have been shown to induce apoptosis in cancer cells.

DNA Biosynthesis Inhibition: The interaction of small molecules with DNA can disrupt its replication and transcription, leading to cell cycle arrest and apoptosis. Studies on some 1,3,4-thiadiazole derivatives have investigated their binding to calf thymus DNA (CT-DNA), suggesting that interference with DNA synthesis could be a component of their anti-proliferative effects. nih.gov

Antioxidant Activity Assays

The antioxidant potential of this compound analogs has been evaluated through various in vitro assays that measure their ability to neutralize free radicals and reduce oxidizing agents.

Free Radical Scavenging Activity

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of a compound to act as a free radical scavenger. nih.gov Several studies have demonstrated the DPPH radical scavenging activity of 1,3,4-thiadiazole derivatives. For instance, a series of nih.govmdpi.comnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazole derivatives showed excellent antioxidant activity in the DPPH assay. researchgate.net Similarly, a novel 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, which contains a related heterocyclic core, exhibited superior DPPH scavenging ability compared to the synthetic antioxidant butylated hydroxytoluene (BHT). japsonline.com

Nitric Oxide Radical Scavenging: Nitric oxide is a free radical that can contribute to oxidative stress. The nitric oxide scavenging assay is another method to assess antioxidant potential. The aforementioned 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one also demonstrated greater nitric oxide scavenging ability than BHT. japsonline.com

Reductive Power Assessment

The reductive power of a compound is its ability to donate electrons, thereby reducing an oxidant. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to measure this capacity. nih.gov Studies on thiazolidinone derivatives, which can be related to the thiadiazole scaffold, have shown varying degrees of reductive power in the FRAP assay. nih.gov The antioxidant activity of pyridotriazolopyrimidines has also been evaluated using the FRAP assay, among others. chemicalpapers.com

Anti-inflammatory and Analgesic Potential (In vitro models)

Derivatives of 1,3,4-thiadiazole have been investigated for their potential to alleviate inflammation and pain. In vitro studies often focus on the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are key to the inflammatory pathway. For example, a series of 2,6-diaryl-imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing better anti-inflammatory activity than the standard drug diclofenac. nih.gov Molecular docking studies have suggested that these compounds may exert their effects through the inhibition of COX-2. nih.gov Other studies on N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides have also reported good analgesic action in in vivo models, which is often correlated with in vitro anti-inflammatory mechanisms. nih.gov

Anti-tubercular Activity

Tuberculosis remains a significant global health issue, and the search for new anti-tubercular agents is ongoing. The 1,3,4-thiadiazole scaffold has emerged as a promising framework for the development of new drugs against Mycobacterium tuberculosis. A number of 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit significant in vitro activity against the H37Rv strain of M. tuberculosis. nih.gov For instance, a series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives showed moderate anti-tubercular activity. nih.gov The anti-tubercular potential of these compounds is often evaluated using methods like the Microplate Alamar Blue Assay. nih.gov

Diuretic Activity and Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole nucleus is a key structural feature in a class of diuretics known as carbonic anhydrase inhibitors. researchgate.net Acetazolamide and methazolamide (B1676374) are well-known diuretic drugs that contain the 1,3,4-thiadiazole core. nih.govresearchgate.net These drugs exert their diuretic effect by inhibiting carbonic anhydrase, an enzyme found in various tissues, including the kidneys. The inhibition of this enzyme leads to a decrease in the reabsorption of bicarbonate, sodium, and water, resulting in diuresis. taylorandfrancis.com A series of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives have been synthesized and screened for their in vivo diuretic activity, with some compounds identified as potent diuretic agents. researchgate.net Furthermore, various 1,3,4-thiadiazole and 1,2,4-triazole-thiols have been shown to inhibit different isoforms of carbonic anhydrase, including those associated with tumors. nih.gov

Other Biological Activities

Beyond the more extensively studied areas, this compound and its related compounds have been investigated for a variety of other biological effects. These explorations highlight the therapeutic potential of the 1,3,4-thiadiazole nucleus and the significant influence of the substituted phenoxy moiety on the pharmacological profile.

Anticonvulsant Activity

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the design of anticonvulsant agents. Several studies have demonstrated the potential of 2-phenoxy-1,3,4-thiadiazole derivatives in mitigating seizure activity in various in vitro models. For instance, a series of 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were synthesized and evaluated for their ability to protect against convulsions induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). Among the tested compounds, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine demonstrated significant activity in both models, with an ED50 of 20.11 mg/kg in the MES test and 35.33 mg/kg in the PTZ test, indicating a broad spectrum of anticonvulsant action. nih.gov While specific data for the 4-iodophenoxy analog is not available, the activity of these related compounds suggests that the 2-phenoxy-1,3,4-thiadiazole core is a promising template for the development of novel antiepileptic drugs.

Table 1: Anticonvulsant Activity of 2-Phenoxy-1,3,4-Thiadiazole Analogs

| Compound | Test Model | Activity (ED50 mg/kg) |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | MES | 20.11 |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | PTZ | 35.33 |

Data sourced from a study on related 2-phenoxy-1,3,4-thiadiazole derivatives. nih.gov

Antidepressant Activity

Derivatives of the 1,3,4-thiadiazole ring system have also been explored for their potential as antidepressant agents. Research into 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has shown that certain substitutions can lead to significant antidepressant-like effects in preclinical models. While direct in vitro antidepressant data for this compound is limited, the structural similarities to other biologically active thiadiazoles suggest this as a promising area for future investigation. The mechanism of action for the antidepressant effects of thiadiazole derivatives is not fully elucidated but may involve modulation of various neurotransmitter systems.

Anthelmintic Activity

Enzyme Inhibition

The 1,3,4-thiadiazole nucleus is a key component in a number of compounds designed as enzyme inhibitors. These derivatives have been shown to target a range of enzymes implicated in various diseases. For instance, certain 1,3,4-thiadiazole-bearing Schiff base analogues have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, with some analogues showing significantly greater inhibition than the standard drug acarbose (B1664774). nih.gov Specifically, analogues have exhibited IC50 values as low as 1.10 ± 0.10 μM, compared to acarbose with an IC50 of 11.50 ± 0.30 μM. nih.gov Although direct data on this compound is scarce, the established activity of this chemical class warrants further investigation into its enzyme inhibitory potential.

Table 2: α-Glucosidase Inhibitory Activity of 1,3,4-Thiadiazole Analogs

| Compound Analog | α-Glucosidase Inhibition (IC50 µM) |

| Analog 4 | 2.20 ± 0.10 |

| Analog 8 | 1.10 ± 0.10 |

| Analog 9 | 1.30 ± 0.10 |

| Acarbose (Standard) | 11.50 ± 0.30 |

Data represents selected potent analogs from a study on 1,3,4-thiadiazole-bearing Schiff bases. nih.gov

Plant Growth Regulatory Activity

In addition to their pharmacological applications, 1,3,4-thiadiazole derivatives have been investigated for their effects on plant growth. Certain novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives have been shown to regulate the photosynthetic pathway of tobacco plants infected with Tobacco Mosaic Virus (TMV). mdpi.com Treatment with these compounds led to an increase in chlorophyll (B73375) content and net photosynthesis, suggesting a protective effect against viral infection by enhancing the plant's physiological functions. mdpi.com While specific studies on the plant growth regulatory activity of this compound have not been reported, the findings from related compounds indicate a potential for this chemical class in agricultural applications.

Structure Activity Relationship Sar Studies of 2 4 Iodophenoxy 1,3,4 Thiadiazole Analogs

Impact of Substituents on Biological Efficacy

The biological activity of 2-(4-Iodophenoxy)-1,3,4-thiadiazole analogs is significantly influenced by the nature and position of various substituents on the molecule. Key areas of modification include the iodophenoxy moiety, the halogenation pattern on the phenyl ring, and substitutions at the C-5 position of the thiadiazole ring. The linkage between the phenoxy group and the thiadiazole core has also been a subject of investigation.

Role of the Iodophenoxy Moiety

The 2-phenoxy-1,3,4-thiadiazole scaffold is a common feature in many biologically active compounds. The nature of the substituent on the phenyl ring of this moiety plays a critical role in determining the biological efficacy. The presence of a halogen atom, such as iodine in the 4-position of the phenoxy ring, is a key structural feature. The sulfur atom in the thiadiazole ring imparts lipophilicity, which can enhance the ability of these compounds to cross cellular membranes and interact with biological targets. nih.gov

Effect of Halogenation Patterns on Activity

The pattern of halogen substitution on the phenyl ring of phenoxy-thiadiazole derivatives has a marked effect on their biological activity. Studies on various analogs have shown that the position and type of halogen can significantly modulate the compound's potency and spectrum of activity.

For instance, research on norfloxacin-derived 1,3,4-thiadiazole (B1197879) compounds revealed that those with 4-chlorophenyl and 2,4-dichlorophenyl substituents on the thiadiazole ring exhibited significant antimicrobial activity against M. tuberculosis. nih.gov This suggests that chloro substitutions on the phenyl ring are favorable for anti-tuberculosis activity.

Furthermore, a broader analysis of halogenated 2-amino-1,3,4-thiadiazole (B1665364) derivatives has indicated that the presence of a halogen on the phenyl-1,3,4-thiadiazole moiety tends to increase antibacterial activity, particularly against Gram-positive bacteria. nih.gov In contrast, derivatives with oxygenated substituents on the phenyl ring have shown more significant antifungal activity. nih.gov This differential activity highlights the importance of the substitution pattern in directing the biological effects of these compounds. For example, substitution at the para position of the benzene (B151609) ring with a trifluoromethyl (CF3) group or a chlorine atom has been shown to improve the antimicrobial activity of some 2-phenylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, which is correlated with the increased lipophilicity of the compounds. nih.gov

Influence of Aromatic and Heterocyclic Substitutions at C-5 of the Thiadiazole Ring

The C-5 position of the 1,3,4-thiadiazole ring is a common site for chemical modification to explore new therapeutic activities. A wide range of aromatic and heterocyclic groups have been introduced at this position, leading to compounds with diverse biological profiles, including antimicrobial and anticancer activities. nih.govnih.gov

The type of substituent at C-5 can significantly impact the potency and selectivity of the compound. For example, in a series of 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, aryl derivatives were generally found to be more active as anticancer agents compared to alkyl derivatives. nih.gov However, the specific type of substituent on the aryl ring did not show a significant influence on the activity in that particular study. nih.gov A subsequent quantitative SAR analysis suggested that the electronic properties of the 1,3,4-thiadiazole ring, which are altered by the C-5 substituent, are a crucial factor for their activity. nih.gov

In the context of antimicrobial agents, the introduction of another adamantyl moiety at the C-5 position of a 2-(1-adamantylamino)-1,3,4-thiadiazole derivative was found to increase its antifungal activity against Candida albicans. nih.gov Similarly, substituting the C-5 position with a dihydropyrimidine (B8664642) moiety has also been explored for antibacterial activity. nih.gov

The following table summarizes the impact of various C-5 substitutions on the biological activity of 1,3,4-thiadiazole derivatives.

| C-5 Substituent | Biological Activity | Reference |

| Aryl groups | Generally more active than alkyl derivatives for anticancer activity. | nih.gov |

| Adamantyl moiety | Increased antifungal activity against C. albicans. | nih.gov |

| Dihydropyrimidine moiety | Moderate antibacterial activity. | nih.gov |

| 4-(CH3)3C–C6H4 group | Cytotoxicity against bladder cancer cells. | nih.gov |

| 4-CH3O–C6H4–CH2O group | Significant cytotoxicity against various cancer cell lines. | nih.gov |

Effects of Amide and Thioether Linkages

Replacing the ether linkage in 2-phenoxy-1,3,4-thiadiazole analogs with other functional groups, such as amide or thioether linkages, can significantly alter the biological properties of the resulting compounds.

For example, a series of 2,3-dihydro-1,3,4-thiadiazole derivatives designed as VEGFR-2 inhibitors utilized an amide group as a key pharmacophore to interact with the DFG domain of the enzyme. nih.gov This highlights the potential of the amide linkage to serve as a crucial interaction point with specific biological targets.

In another study, the introduction of a new 1,3,4-thiadiazole ring substituted with a thio-1-phenylethan-1-one group via an NH linker resulted in increased anticancer potency. nih.gov This suggests that both the thioether linkage and the nature of the substituent play a combined role in enhancing the biological activity. The presence of a free thioxo group on a newly introduced 1,3,4-thiadiazole moiety at the C-2 position via an NH linker also led to elevated potency. nih.gov

Correlation Between Molecular Structure and Specific Biological Targets

The biological activity of this compound analogs is intrinsically linked to their ability to interact with specific molecular targets within biological systems. The thiadiazole ring, due to its mesoionic character, can facilitate the crossing of cellular membranes and promote strong interactions with these targets. nih.gov

For instance, certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in both microbial and cancer chemotherapy. nih.govresearchgate.net Molecular docking studies have revealed that potent DHFR inhibitors among these analogs share a similar binding mode, forming critical hydrogen bonds and arene-arene interactions with key amino acid residues like Ser59 and Phe31 in the enzyme's active site. researchgate.net

In the realm of anticancer research, some 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been shown to bind to Hsp90, a chaperone protein that is a promising target for cancer therapy. nih.gov The presence of a chloro-substituent at a specific position on the dihydroxyphenyl moiety was found to prevent the formation of an extensive H-bonding network, leading to a loss of activity, highlighting the specificity of the interaction. nih.gov

Furthermore, certain thiazole (B1198619) derivatives, which share structural similarities with thiadiazoles, have been investigated as potent inhibitors of the Akt enzyme, a key component of a signaling pathway often dysregulated in cancer. mdpi.com Molecular docking simulations have supported the in vitro findings, predicting favorable binding modes of the active compounds within the Akt active site. mdpi.com

The following table illustrates the correlation between specific structural features of thiadiazole analogs and their biological targets.

| Structural Feature/Analog Class | Biological Target | Key Interactions | Reference |

| 2-Hydrazono-1,3,4-thiadiazoles | Dihydrofolate Reductase (DHFR) | Hydrogen bonding with Ser59, Arene-arene interactions with Phe31 | nih.govresearchgate.net |

| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | Heat shock protein 90 (Hsp90) | Extensive H-bonding network | nih.gov |

| Thiazole derivatives | Akt enzyme | Favorable binding in the active site | mdpi.com |

| 2,3-dihydro-1,3,4-thiadiazole derivatives with an amide group | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Interaction with the DFG domain | nih.gov |

Design Principles for Enhanced Potency and Selectivity

The insights gained from SAR studies provide a foundation for the rational design of more potent and selective analogs of this compound. Several key principles have emerged from the research in this area.

One fundamental principle is the strategic use of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties. nih.gov The 1,3,4-thiadiazole ring itself is often considered a bioisostere of the 1,3,4-oxadiazole (B1194373) ring, and both are common pharmacophores in medicinal chemistry. doaj.org

Another important design strategy involves the introduction of specific substituents to enhance interactions with the target protein. For example, the incorporation of a thioxopyrimidine-4,6-dione moiety at the C-2 position of the parent 1,3,4-thiadiazole scaffold has been shown to lead to enhanced DHFR inhibitory activity. nih.gov The potency could be further modulated by substitutions on this newly introduced ring system. nih.gov

Lipophilicity is another critical parameter that can be fine-tuned to improve biological activity. As previously mentioned, the introduction of a CF3 group or a chlorine atom at the para position of the benzene ring in certain thiadiazole derivatives increased their antimicrobial activity, which was attributed to an increase in lipophilicity. nih.gov

Furthermore, achieving selectivity is a major goal in drug design. In some cases, structural modifications can lead to a preferential effect on cancer cells over normal cells. For instance, certain 2,3-dihydro-1,3,4-thiadiazole derivatives have demonstrated a higher inhibitory effect on the growth of cancer cells compared to normal cells, as indicated by their selectivity index. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as essential in silico techniques to elucidate the potential biological activities and chemical characteristics of 2-(4-Iodophenoxy)-1,3,4-thiadiazole. These methods provide predictive insights into its interactions with biological targets, its electronic structure, and the relationship between its structure and function.

Future Research Directions and Therapeutic Prospects

Identification of Novel Biological Targets for 2-(4-Iodophenoxy)-1,3,4-thiadiazole and its Analogs

The therapeutic efficacy of any compound is fundamentally linked to its interaction with specific biological targets. While the direct targets of this compound have not been extensively profiled, the broader class of 1,3,4-thiadiazole (B1197879) derivatives is known to interact with a diverse range of enzymes and proteins. nih.gov Future research should prioritize the systematic screening of this compound against various target families to elucidate its mechanism of action.

Key potential targets for investigation, based on the activity of its analogs, include:

Protein Kinases: Many thiadiazole derivatives act as kinase inhibitors, which are crucial in cancer therapy. mdpi.com For instance, certain derivatives have shown inhibitory activity against c-Jun N-terminal kinase (JNK) and Abl protein kinase. nih.govmdpi.com The unique electronic and steric properties conferred by the iodophenoxy group could lead to novel binding modes and selectivity profiles against specific kinases involved in cell proliferation and survival pathways.

Carbonic Anhydrases (CAs): The 1,3,4-thiadiazole scaffold is present in well-known CA inhibitors like Acetazolamide and Methazolamide (B1676374). nih.gov These enzymes are involved in pH regulation and are implicated in glaucoma and certain types of cancer. Investigating the inhibitory potential of this compound against various CA isoforms is a logical and promising direction.

Matrix Metalloproteinases (MMPs): As enzymes that degrade the extracellular matrix, MMPs play a critical role in cancer invasion and metastasis. The 1,3,4-thiadiazole nucleus has been identified as a component of MMP inhibitors, suggesting that this compound could be explored for its anti-metastatic potential. nih.gov

Acetylcholinesterase (AChE): Hybrid molecules incorporating a 1,3,4-thiadiazole moiety have been synthesized and shown to be potent, mixed-type inhibitors of AChE, an enzyme central to the pathology of Alzheimer's disease. nih.gov This suggests a potential neuroprotective role for analogs of the title compound.

Below is a table summarizing potential biological targets for future investigation.

| Target Class | Specific Examples | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | JNK, Abl, EGFR/HER-2 | Cancer | mdpi.comnih.govmdpi.com |

| Carbonic Anhydrases | CA I, II, IX, XII | Cancer, Glaucoma | nih.govnih.gov |

| Metalloproteinases | MMPs | Cancer (Metastasis) | nih.gov |

Exploration of Combination Therapies with Existing Agents

The complexity of diseases like cancer often necessitates combination therapy to enhance efficacy, reduce toxicity, and overcome drug resistance. researchgate.net Future research should explore the synergistic potential of this compound when combined with existing therapeutic agents. A particularly promising avenue is its use with conventional chemotherapeutics that are susceptible to multidrug resistance (MDR).

Given that the compound is a candidate for MDR reversal (see section 7.3), its combination with P-glycoprotein (Pgp) substrate drugs (e.g., paclitaxel, doxorubicin, vincristine) could be highly effective. nih.gov In such a regimen, this compound would act as a chemosensitizer, restoring the cytotoxic activity of the co-administered drug in resistant cancer cells. Furthermore, combining agents that target different but complementary pathways—for example, a kinase inhibitor with a DNA-damaging agent—is a well-established strategy. google.com If this compound is confirmed to inhibit a specific kinase, its combination with other anti-cancer agents could lead to enhanced therapeutic outcomes. google.comnih.gov

Advanced in vitro Investigations (e.g., multi-drug resistance reversal)

Advanced in vitro studies are crucial to fully characterize the pharmacological profile of this compound before any potential in vivo evaluation. A key area of investigation should be its ability to reverse multidrug resistance (MDR), a major obstacle in cancer chemotherapy. frontiersin.org MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp), which function as drug efflux pumps. researchgate.netnih.gov

The structure of this compound is particularly relevant in this context. Research on verapamil (B1683045) analogs has demonstrated that the introduction of an iodine atom can significantly enhance a molecule's potency as an MDR reversal agent. researchgate.net This effect is attributed to increased lipophilicity and the potential for halogen bonding interactions with amino acid residues within the Pgp transporter. researchgate.net

Future in vitro investigations should include:

MDR Reversal Assays: Using cancer cell lines that overexpress Pgp (e.g., KB/8.5, K562/ADR) to quantify the compound's ability to restore sensitivity to standard chemotherapeutic drugs. nih.gov

Drug Efflux Assays: Measuring the intracellular accumulation of fluorescent Pgp substrates, such as rhodamine 123, to directly assess the inhibition of the pump's efflux function. researchgate.net

Mechanism of Action Studies: Determining whether the compound acts as a competitive or non-competitive inhibitor of the Pgp transporter and assessing its impact on the ATPase activity of the pump.

The table below summarizes in vitro findings for compounds with MDR reversal activity, providing a framework for evaluating this compound.

| Compound Class | In Vitro Model | Key Finding | Mechanism | Reference |

| Tetrahydroisoquinoline Derivatives | VCR-resistant P388 leukemia; KB/8.5 carcinoma | Increased lifespan and reduced tumor growth in combination with VCR or doxorubicin. | Believed to block the P-glycoprotein drug efflux pump. | nih.gov |

| Iodinated Verapamil Analogs | Daunorubicin-resistant K562 cells | Potent reversal of MDR, superior to verapamil and cyclosporin (B1163) A. Increased intracellular accumulation of rhodamine 123. | Inhibition of Pgp transport activity. | researchgate.net |

| Lathyrane Diterpenoids | Adriamycin-resistant HepG2/ADR cells | Significant reversal of MDR and promotion of adriamycin accumulation in cells. | Inhibition of ABCB1-mediated drug efflux. | frontiersin.org |

Development of Targeted Delivery Systems (Excluding any clinical trial data)

The therapeutic potential of this compound could be significantly enhanced through the development of targeted delivery systems. Such systems aim to improve the compound's solubility, protect it from premature degradation, and increase its accumulation at the site of action, thereby maximizing efficacy and minimizing off-target effects.

Promising preclinical strategies for investigation include:

Nanoparticle-Based Systems: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, or hollow mesoporous silica (B1680970) nanoparticles) could improve its pharmacokinetic profile. acs.org For cancer applications, nanoparticles can take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting.

Biomimetic Nanovehicles: A more advanced approach involves coating nanoparticles with cell membranes derived from specific cells, such as cancer cells. acs.org These "biomimetic" systems can evade immune detection and leverage homologous targeting to improve delivery to tumor sites. acs.org

Cyclodextrin Complexation: Thiadiazole derivatives have been shown to form inclusion complexes with cyclodextrins. researchgate.net This strategy can significantly enhance the aqueous solubility of poorly soluble compounds, which is a critical first step for many formulation and delivery approaches. researchgate.net Investigating the complexation of this compound with various cyclodextrins could pave the way for improved bioavailability.

Application in Agri-Chemistry and Materials Science (if relevant)

The utility of the 1,3,4-thiadiazole scaffold is not limited to medicine. Its derivatives have shown significant promise in other scientific and industrial fields.

Agri-Chemistry: The 1,3,4-thiadiazole nucleus is a component of various compounds developed for crop protection. nih.gov Research has shown that derivatives can possess potent fungicidal, herbicidal, and insecticidal properties. researchgate.net For example, certain N-(5-aryl-1,3,4-thiadiazol-2-yl) amides have demonstrated good fungicidal activity against plant pathogens like Rhizoctonia solani and Botrytis cinerea. researchgate.net Other derivatives have shown inhibitory effects against Helminthosporium maydis and Sclerotinia sclerotiorum. nih.gov Therefore, screening this compound and its analogs for activity against a panel of relevant plant pathogens and weeds is a worthwhile endeavor.

Materials Science: The rigid, aromatic structure of the 1,3,4-thiadiazole ring makes it an interesting building block for novel materials. Researchers have successfully synthesized bent-shaped molecules containing the 1,3,4-thiadiazole core that exhibit mesogenic (liquid crystal) properties. mdpi.com Such materials could have applications in electronic displays, sensors, or other advanced optical technologies. The presence of a heavy iodine atom in this compound could influence properties like refractive index and electron density, making it and its derivatives interesting candidates for the synthesis of new functional materials.

Conclusion

Summary of Key Research Findings on 2-(4-Iodophenoxy)-1,3,4-thiadiazole and Related Thiadiazoles

The 1,3,4-thiadiazole (B1197879) ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. nih.govbenthamdirect.com This scaffold has garnered considerable attention from medicinal chemists due to its presence in numerous pharmacologically active molecules. mdpi.comnih.gov The structural versatility of the thiadiazole nucleus allows for extensive modification, leading to compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govbenthamdirect.comnih.govresearchgate.net The 1,3,4-thiadiazole moiety is considered a "privileged scaffold" in drug design and is a bioisostere of pyrimidine (B1678525), suggesting it can interact with biological targets involved in DNA replication. nih.govbenthamdirect.commdpi.com

While direct research on this compound is limited in the reviewed literature, extensive studies on related 2,5-disubstituted 1,3,4-thiadiazoles provide significant insights into its potential bioactivity. The biological profile of these derivatives is heavily influenced by the nature of the substituents at the C2 and C5 positions.

Anticancer Activity: A vast number of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic properties against various human cancer cell lines. mdpi.commdpi.comresearchgate.net For instance, a series of 2-arylamino-5-aryl-1,3,4-thiadiazoles showed that the substitution pattern on the aryl rings is crucial for activity. researchgate.net Similarly, pyridine (B92270) derivatives linked to a 1,3,4-thiadiazole ring exhibited antiproliferative activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines, with activity being influenced by substituents on both the phenyl and thiadiazole rings. mdpi.com The presence of halogen atoms, such as the iodine in this compound, is often associated with enhanced biological activity. For example, in a series of fluorinated pyrazol[3,4-d]pyrimidines bearing a 1,3,4-thiadiazole ring, derivatives with a trifluoromethyl group showed potent anticancer activity. mdpi.com The structure-activity relationship (SAR) of certain series has indicated that an aromatic ring and electron-withdrawing substituents promote anticancer effects. mdpi.com

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyridine derivatives with 1,3,4-thiadiazole | HCT-116, Hep-G2 | 2.03–37.56 μM | mdpi.com |

| 2,5-disubstituted 1,3,4-thiadiazole (Compound 8a) | 7 cancer cell lines | 1.62–4.61 μM | mdpi.com |

| 1,3,4-Thiadiazole-thiourea conjugates (30a, 30b) | M. tuberculosis H37Rv | 10.96, 11.48 μM (MIC) | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole (Compound 20b) | HepG-2, A-549 | 4.37, 8.03 μM | nih.gov |

| Thiazolidin-4-one with 1,3,4-thiadiazole (D-1, D-6, D-15, D-16) | MCF-7 | 1 to 7 μM | nih.gov |

Antimicrobial and Antitubercular Activity: The 1,3,4-thiadiazole scaffold is a key component in many compounds developed for their antimicrobial properties. mdpi.comjocpr.comresearchgate.net Modifications have led to potent agents against various bacterial and fungal strains. jocpr.com For example, N,N-disubstituted piperazine (B1678402) derivatives containing a 1,3,4-thiadiazole ring were found to be potent antimicrobial candidates. mdpi.com A significant body of research has focused on the antitubercular activity of these compounds. nih.govnih.gov In a study of 2,5-disubstituted-1,3,4-thiadiazoles, the compound 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed high inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.gov The presence of a halogen on the phenyl ring was a feature of this active compound. Furthermore, norfloxacin-derived compounds with a 4-chlorophenyl substituent on the 1,3,4-thiadiazole ring exhibited significant activity against the Mtb. H37Rv strain. nih.gov

Other Biological Activities: Beyond cancer and infectious diseases, thiadiazole derivatives have been explored for a multitude of other therapeutic applications. researchgate.netresearchgate.net These include anti-inflammatory, analgesic, anticonvulsant, and diuretic activities. researchgate.netresearchgate.netnih.gov The molecular targets for these compounds are diverse and include enzymes like carbonic anhydrase and cyclooxygenase. researchgate.net The synthesis of 1,3,4-thiadiazole derivatives containing a phenylalanine moiety, for instance, yielded compounds with appreciable anti-inflammatory activity. nih.gov

The "phenoxy" group in this compound is also significant. Studies on structurally similar 5-phenoxy-1,3,4-oxadiazol-2(3H)-ones, identified as fatty acid amide hydrolase (FAAH) inhibitors, revealed that substitutions on the phenoxy ring are critical for potency and selectivity. researchgate.net This suggests that the 4-iodo substitution on the phenoxy ring of the target compound likely plays a crucial role in modulating its biological activity.

Future Outlook and Significance in Drug Discovery and Development

The 1,3,4-thiadiazole scaffold continues to be a highly valuable and versatile framework in medicinal chemistry. nih.govresearchgate.netnih.gov Its unique chemical properties and ability to participate in various biological interactions ensure its continued relevance in the development of novel therapeutic agents. nih.govbenthamdirect.com The extensive research into thiadiazole derivatives has demonstrated their capacity to act on a wide range of biological targets, highlighting their potential to address diverse health issues, from infectious diseases to cancer. nih.govresearchgate.net

The future of thiadiazole-based drug discovery appears promising for several reasons:

Broad Spectrum of Activity: The demonstrated efficacy of thiadiazole derivatives against bacteria, fungi, viruses, and cancer cells makes this scaffold a foundation for developing multi-target agents or for tackling drug-resistant pathogens and tumors. nih.govbenthamdirect.commdpi.com

Structural Versatility: The ease with which the 1,3,4-thiadiazole ring can be functionalized allows for the creation of large, diverse chemical libraries. researchgate.netnih.gov This facilitates the fine-tuning of pharmacological profiles, improving potency, selectivity, and pharmacokinetic properties. Advanced synthesis techniques, such as microwave-assisted and multicomponent reactions, are further accelerating the discovery of new derivatives. nih.gov

Scaffold for Hybrid Molecules: The thiadiazole nucleus can be incorporated into more complex molecules, creating hybrid structures that combine the pharmacophoric features of different drug classes. nih.govresearchgate.net This approach is a significant strategy for developing novel drugs with enhanced efficacy and potentially novel mechanisms of action.

Addressing Drug Resistance: As antimicrobial and anticancer drug resistance becomes a more pressing global health issue, the development of new chemical entities is critical. The 1,3,4-thiadiazole scaffold offers a proven starting point for designing agents that can overcome existing resistance mechanisms. nih.govwisdomlib.org

For the specific compound, this compound, future research would be beneficial to directly elucidate its biological profile. Based on the extensive data on related compounds, it can be hypothesized to possess potential anticancer or antimicrobial properties. The iodophenoxy moiety is of particular interest, as halogenation and the phenoxy linkage are known to modulate activity in related heterocyclic systems. Future studies should focus on its synthesis, in-vitro screening against a panel of cancer cell lines and microbial strains, and subsequent structure-activity relationship optimization. Such research will not only clarify the therapeutic potential of this specific molecule but also contribute to the broader understanding of how the 1,3,4-thiadiazole scaffold can be exploited for the discovery of next-generation medicines.

Q & A

Q. What are the recommended synthetic routes for 2-(4-iodophenoxy)-1,3,4-thiadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves refluxing hydrazide derivatives (e.g., 4-iodophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO or DMF under nitrogen, followed by acid-catalyzed cyclization. Reaction duration (12–24 hours), solvent choice, and temperature (80–120°C) critically impact yield. For example, prolonged reflux in DMSO (18 hours) yielded a related thiadiazole derivative at 65% . Cross-coupling reactions using Pd catalysts can introduce aryl substituents, as demonstrated in the synthesis of 3,5-diiodo-1,2,4-thiadiazole intermediates .

Table 1 : Representative Synthesis Conditions and Yields

| Precursor | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Hydrazide derivative | DMSO | None | 100 | 18 | 65 | |

| Diiodothiadiazole intermediate | DCM | Pd(PPh₃)₄ | 80 | 12 | 72 |

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Confirm structural integrity using:

- ¹H/¹³C NMR : To identify aromatic protons (δ 6.8–7.5 ppm) and thiadiazole ring carbons (δ 150–165 ppm). Substituent effects (e.g., iodine’s electron-withdrawing nature) shift signals predictably .

- IR Spectroscopy : Detect C=N stretching (1600–1650 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₈H₅IN₂OS at m/z 304.94) .

Q. How does the iodine substituent affect the compound’s electronic properties and reactivity?

- Methodological Answer : The iodine atom’s strong electron-withdrawing effect polarizes the thiadiazole ring, enhancing electrophilicity at the C-5 position. This facilitates nucleophilic substitution or cross-coupling reactions (e.g., Suzuki couplings). Computational studies (DFT) show reduced HOMO-LUMO gaps compared to non-halogenated analogs, increasing reactivity toward biological targets .

Advanced Research Questions

Q. What strategies optimize synthesis yield when scaling up reactions?

- Methodological Answer :

- Solvent Selection : High-boiling solvents (e.g., DMSO) improve homogeneity but may require reduced-pressure distillation post-reaction .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency; ligand choice (e.g., XPhos) minimizes side products .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 2–4 hours) while maintaining yields >60% .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Cell Lines : Anticancer activity in A549 lung cells (IC₅₀ = 5.3 µM ) vs. glioblastoma models may reflect differential target expression.

- Assay Conditions : Serum concentration, incubation time, and solvent (DMSO vs. PBS) alter compound stability. Standardize protocols using guidelines like CLSI for antimicrobial assays .

Table 2 : Comparative Biological Activities of Thiadiazole Derivatives

| Compound | Target | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyloamino)... | A549 lung cells | 5.3 | |

| 8c (triazole derivative) | MGC803 gastric | 5.3 | |

| 17a (antimicrobial) | C. albicans | 8.2 |

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock the compound into kinase active sites (e.g., ERK2) using crystal structures (PDB: 4QTB). Prioritize poses with hydrogen bonds to key residues (e.g., Lys52) and π-π stacking with hydrophobic pockets .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD < 2 Å indicates robust target engagement .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Substituent Effects : Replace iodine with bulkier groups (e.g., 4-bromophenyl) to improve hydrophobic interactions. Derivatives with methyltriazole moieties show 10-fold higher anticancer activity than parent compounds .

- Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole to modulate solubility while retaining target affinity .

Q. What challenges arise in synthesizing metal complexes with this compound, and how are they addressed?

- Methodological Answer :

- Coordination Chemistry : The thiadiazole sulfur and nitrogen atoms bind transition metals (e.g., Cu²⁺, Pt²⁺). However, iodine’s steric bulk may hinder complexation. Use chelating ligands (e.g., bipyridine) to stabilize coordination .

- Characterization : EPR and cyclic voltammetry confirm metal oxidation states and redox activity .

Q. How do researchers validate compound purity and assess stability under physiological conditions?

- Methodological Answer :

Q. What novel biological targets are under investigation for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.